molecular formula C22H18N4O B4831172 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B4831172
M. Wt: 354.4 g/mol
InChI Key: AJLBZUZJEXVWCM-UHFFFAOYSA-N
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Description

2-Methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a high-purity chemical compound supplied for research and development purposes. This substance belongs to the class of pyrazolo[5,1-c][1,2,4]benzotriazine derivatives, a privileged scaffold present in numerous pharmacologically active compounds . Compounds within this structural class have been synthesized and evaluated for their antitumor activity, demonstrating selective cytotoxicity in both normoxic and hypoxic conditions, making them interesting leads for further investigation in oncology research . The fusion of a pyrazole ring with the 1,2,4-benzotriazine system is a strategy used to enhance pharmacological activity and explore new binding affinities at biological targets . This product is intended for research applications by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-14-20(16-10-6-3-7-11-16)22-24-23-21-18(26(22)25-14)12-17(13-19(21)27)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBZUZJEXVWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)CC(C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a benzotriazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3,8-diphenylpyrazolo[5,1-c][1,2,4]benzotriazine
  • 3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
  • 2-methyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Uniqueness

Compared to these similar compounds, 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound?

Answer:
The compound is typically synthesized via multi-step cyclization reactions. A common approach involves:

  • Step 1: Condensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., acetic acid or DMF as solvents) to form pyrazolo intermediates .
  • Step 2: Cyclocondensation with substituted benzotriazine moieties using carbonyldiimidazole (CDI) as a coupling agent at 100–120°C for 24 hours .
  • Purification: Recrystallization from solvent mixtures (e.g., DMF and i-propanol) improves purity (>95%) .

Key Considerations:

  • Solvent choice (polar aprotic solvents like DMF enhance reaction rates).
  • Catalysts (e.g., potassium carbonate for deprotonation) .

Basic: Which spectroscopic techniques are essential for confirming the structure?

Answer:
Structural validation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
    • ¹³C NMR: Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass ± 0.005 Da) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., dihedral angles between fused rings) .

Data Cross-Validation:
Discrepancies in NMR shifts can arise from tautomerism; IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) complements analysis .

Advanced: How can computational chemistry predict reactivity and stability?

Answer:

  • Density Functional Theory (DFT):
    • Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
    • Simulates reaction pathways (e.g., cyclization energy barriers) .
  • Molecular Dynamics (MD):
    • Models solvation effects and conformational stability in biological systems .

Case Study:
DFT analysis of analogous triazolopyrazines revealed steric hindrance from phenyl groups reduces reactivity at the 3-position .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Validation:
    • Compare NMR with X-ray data to confirm substituent positions .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Isotopic Labeling:
    • ¹⁵N-labeled precursors clarify nitrogen environments in heterocycles .

Example:
In pyrazolo[1,5-a]quinazolines, conflicting NOE correlations were resolved via X-ray crystallography, confirming axial vs. equatorial substituents .

Basic: What pharmacological targets are investigated for this compound?

Answer:

  • Central Nervous System (CNS):
    • Interaction with benzodiazepine receptors (GABA_A modulation) due to structural similarity to diazepam derivatives .
  • Antimicrobial Activity:
    • Screening against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

Methodological Note:
Biological assays require enantiomeric purity; chiral HPLC separates stereoisomers .

Advanced: How to optimize synthetic yield and purity in multi-step reactions?

Answer:

  • Reaction Monitoring:
    • Use TLC or in-situ FTIR to track intermediate formation .
  • Solvent Optimization:
    • Switch from DMF to acetonitrile reduces side reactions in cyclization .
  • Catalyst Screening:
    • Palladium catalysts improve coupling efficiency in aryl substitutions .

Data-Driven Adjustment:
Yield increased from 45% to 72% by replacing CDI with EDC/HOBt in peptide-like couplings .

Advanced: What experimental designs assess environmental fate and degradation?

Answer:

  • Abiotic Studies:
    • Hydrolysis/photolysis under controlled pH and UV light (e.g., HPLC-MS monitors degradation products) .
  • Biotic Studies:
    • Microbial metabolism assays (e.g., soil microcosms) quantify half-lives .

Key Parameters:

  • Octanol-water partition coefficients (log P) predict bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Reactant of Route 2
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.